molecular formula C14H23N3O2 B13215323 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid

Cat. No.: B13215323
M. Wt: 265.35 g/mol
InChI Key: SFGPCUQZGXECTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound that features a cyclopentane ring, a pyrazole moiety, and an amino acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a series of oxidation reactions. The pyrazole moiety can be synthesized separately and then attached to the cyclopentane ring via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, reduction can produce primary or secondary amines, and substitution can result in various substituted pyrazole derivatives .

Scientific Research Applications

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}benzene-1-carboxylic acid: Contains a benzene ring instead of cyclopentane.

Uniqueness

The uniqueness of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid lies in its cyclopentane ring, which imparts specific steric and electronic properties. This makes it distinct from its cyclohexane and benzene analogs, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H23N3O2/c1-10(2)17-12(5-8-16-17)11(9-15)14(13(18)19)6-3-4-7-14/h5,8,10-11H,3-4,6-7,9,15H2,1-2H3,(H,18,19)

InChI Key

SFGPCUQZGXECTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.